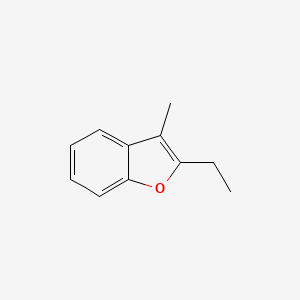

2-Ethyl-3-methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFFYNXZBWDIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507465 | |

| Record name | 2-Ethyl-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80079-25-0 | |

| Record name | 2-Ethyl-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80079-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran, 2-ethyl-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 2-Ethyl-3-methylbenzofuran: Mechanistic Pathways and Protocols

The following technical guide details the synthesis of 2-Ethyl-3-methylbenzofuran , a substituted benzofuran scaffold relevant to medicinal chemistry (analogous to Amiodarone/Benzbromarone pharmacophores) and materials science.

This guide presents two distinct pathways:

-

The Classical Cyclodehydration Route: Ideal for scale-up and cost-efficiency.

-

The Palladium-Catalyzed Annulation: Ideal for high-throughput library generation and high purity.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (CAS: 80079-25-0) Core Challenge: Controlling the regiochemistry at the C2 and C3 positions to ensure the ethyl group resides at C2 and the methyl at C3, rather than the isomeric 2-methyl-3-ethylbenzofuran.

Retrosynthetic Logic:

-

Disconnection A (C2-C3 & O-C2): Leads to an

-phenoxy ketone precursor. This requires the specific alkylation of phenol with 3-bromo-2-pentanone, followed by acid-mediated cyclodehydration. -

Disconnection B (O-C2 & C3-Ar): Leads to an

-halophenol and an internal alkyne. This utilizes a Sonogashira/hetero-annulation cascade where steric factors of the alkyne (2-pentyne) dictate regioselectivity.

Pathway A: Acid-Catalyzed Cyclodehydration (The Stoermer-Type Modification)

This pathway is the industrial standard for synthesizing alkyl-substituted benzofurans due to the low cost of reagents. It proceeds via a Bischler-type mechanism involving electrophilic attack of a protonated carbonyl on the aromatic ring.

Mechanism & Regiochemistry

The critical step is the selection of the

-

Rule: In the cyclization of

-phenoxy ketones (Ph-O-CH(R¹)-C(=O)-R²), the carbon bearing the oxygen (alpha carbon) becomes C2 of the benzofuran, and the carbonyl carbon becomes C3 . -

Application:

-

Target: 2-Ethyl (R¹ = Et), 3-Methyl (R² = Me).

-

Required Precursor: 3-Phenoxy-2-pentanone .

-

Starting Materials: Phenol + 3-Bromo-2-pentanone .

-

Note on Isomer Risk: Using 2-bromo-3-pentanone would yield the inverse isomer (2-Methyl-3-ethylbenzofuran). Purity of the bromoketone is paramount.

Experimental Protocol

Step 1: Synthesis of 3-Phenoxy-2-pentanone

-

Reagents: Phenol (1.0 eq), 3-Bromo-2-pentanone (1.1 eq), Anhydrous

(1.5 eq), Acetone (Solvent). -

Procedure:

-

Dissolve phenol in dry acetone. Add

and stir at room temperature for 30 mins to form the phenoxide. -

Add 3-Bromo-2-pentanone dropwise (Warning: Lachrymator).

-

Reflux for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Filter off inorganic salts. Concentrate filtrate in vacuo.

-

Purification: Vacuum distillation or flash chromatography to isolate the

-phenoxy ketone oil.

-

Step 2: Cyclodehydration to this compound

-

Reagents: 3-Phenoxy-2-pentanone, Polyphosphoric Acid (PPA) or conc.

. -

Procedure:

-

Mix the ketone precursor with PPA (1:10 w/w ratio) in a reaction vessel.

-

Heat to 100–110°C with vigorous mechanical stirring. The mixture will darken.

-

Monitor reaction progress (typically 1–2 hours).

-

Quench: Pour the hot mixture onto crushed ice/water with stirring.

-

Extraction: Extract with Diethyl Ether (

) x3. Wash organics with -

Isolation: Dry over

and concentrate. -

Final Purification: Distillation under reduced pressure or column chromatography (Silica, 100% Hexanes to 5% EtOAc).

-

Pathway B: Palladium-Catalyzed Annulation (The Larock Method)

For research settings requiring milder conditions or when handling sensitive functional groups, the transition-metal catalyzed route is superior.

Mechanism & Regiochemistry

This reaction involves the oxidative addition of Pd(0) to

-

Regiocontrol: In the insertion of unsymmetrical alkynes (2-pentyne), the sterically larger group (Ethyl) preferentially occupies the position adjacent to the heteroatom (C2 ) to minimize steric clash with the bulky phosphine ligands on Palladium during the insertion step.

-

Selectivity: Expect >90:10 ratio favoring this compound over the isomer.

Experimental Protocol

-

Reagents:

- -Iodophenol (1.0 eq)

-

2-Pentyne (1.2 eq)

-

Catalyst:

(2-3 mol%) -

Co-catalyst:

(1-2 mol%) -

Base: Diethylamine (

) or Tetramethylguanidine (TMG) (3.0 eq) -

Solvent: DMF or DMF/

mixture.

-

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Add

-iodophenol, -

Add degassed solvent and base.

-

Add 2-Pentyne via syringe.

-

Heat to 60–80°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water (to remove DMF) and brine.

-

Purification: Flash chromatography on silica gel.

-

Visualized Pathways (Graphviz)

Caption: Dual synthetic pathways for this compound showing the classical Williamson ether/cyclization route (blue) and the modern Palladium-catalyzed annulation route (red).

Comparative Analysis

| Feature | Pathway A (Cyclodehydration) | Pathway B (Pd-Catalysis) |

| Regiocontrol | Absolute (Dictated by precursor structure) | High (Dictated by sterics, ~90-95%) |

| Scalability | High (Kg scale feasible) | Low/Medium (Catalyst cost) |

| Reagent Cost | Low (Phenol, Bromoketone, Acid) | High (Pd catalyst, Ligands) |

| Conditions | Harsh (Strong Acid, High Temp) | Mild (Neutral/Basic, <80°C) |

| Atom Economy | Moderate (Loss of H2O/HBr) | High (Atom efficient annulation) |

References

- Stoermer, R. "Syntheses of Benzofurans via Acid-Catalyzed Cyclization.

-

Larock, R. C., et al. "Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and o-Iodophenols with Internal Alkynes." Journal of Organic Chemistry, 2003.

-

Biosynth. "2-Bromo-3-pentanone Product Data and Safety." Biosynth Catalog.

-

PubChem. "this compound Compound Summary." National Library of Medicine.

-

Reddy, V. P., et al. "Palladium/Copper-Catalyzed Synthesis of Benzofurans."[1] ACS Omega, 2022.

Sources

Synthesis of 2-Ethyl-3-methylbenzofuran from o-phenyloxime

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-3-methylbenzofuran from 3-Pentanone O-phenyloxime

Abstract

This technical guide provides a comprehensive overview of a modern and efficient method for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology centers on the conversion of 3-Pentanone O-phenyloxime, leveraging a powerful cascade reaction initiated by N-trifluoroacetylation. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and guidelines for the characterization of the final product. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a robust and well-documented procedure for obtaining this and similar 2,3-disubstituted benzofurans.

Introduction and Strategic Overview

The benzofuran moiety is a privileged heterocyclic core found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Specifically, 2,3-disubstituted benzofurans like this compound serve as crucial building blocks for more complex molecular architectures.

The synthesis of the benzofuran ring system can be approached through various strategies.[2] Classical methods often involve harsh conditions or multi-step sequences. A particularly elegant and efficient modern approach involves the intramolecular cyclization of O-aryl ketoximes. This guide focuses on a specific and highly effective variant of this strategy: the synthesis of this compound from 3-Pentanone O-phenyloxime.

The core of this synthetic strategy is a tandem reaction sequence involving a[1][1]-sigmatropic rearrangement, followed by an intramolecular cyclization and subsequent aromatization. This sequence is efficiently triggered under mild conditions by the activation of the oxime nitrogen, a transformation that significantly lowers the energy barrier for the key rearrangement step.

Mechanistic Rationale: The[1][1]-Sigmatropic Rearrangement Pathway

The transformation of an O-aryl ketoxime into a 2,3-disubstituted benzofuran is a sophisticated cascade reaction. The chosen reagents, Trifluoroacetic Anhydride (TFAA) and 4-Dimethylaminopyridine (DMAP), are not merely incidental but are selected for their specific roles in initiating and facilitating this cascade.

The reaction proceeds through the following key stages:

-

N-Activation: The synthesis is initiated by the acylation of the oxime nitrogen with TFAA. 4-DMAP, a highly nucleophilic catalyst, accelerates this step by forming a reactive N-acylpyridinium intermediate with TFAA, which is then readily attacked by the oxime nitrogen. This forms an N-trifluoroacetyl oxime ether intermediate. This activation is critical as it converts the hydroxyl group of the oxime into a better leaving group and electron-withdrawing group, which is essential for the subsequent rearrangement.

-

[1][1]-Sigmatropic Rearrangement: The N-trifluoroacetylated intermediate is now primed for a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction analogous to the Claisen rearrangement.[4] In this concerted step, the O–C bond of the phenyl ring cleaves, and a new C–C bond forms between the ortho-position of the phenyl ring and the carbon of the C=N double bond. Simultaneously, the C=N double bond shifts, and the N–O bond cleaves.

-

Intramolecular Cyclization (Hydroamination): The product of the sigmatropic rearrangement is a dienone imine intermediate. The nitrogen atom of the imine moiety then acts as a nucleophile, attacking one of the double bonds of the six-membered ring in an intramolecular hydroamination reaction. This step forms the five-membered furan ring.

-

Aromatization: The resulting dihydrobenzofuran intermediate rapidly undergoes tautomerization and elimination of the trifluoroacetamide group to re-establish the aromaticity of the benzene ring, yielding the stable this compound product.

The overall mechanism is depicted in the following diagram:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure reported by Takeda, Miyata, and Naito for the synthesis of 2,3-disubstituted benzofurans.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Pentanone O-phenyloxime | ≥97% | Commercially Available | Starting material. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Should be dry. |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Standard Supplier | Catalyst. |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Standard Supplier | Activating agent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | For aqueous workup. |

| Brine (Saturated NaCl solution) | Reagent Grade | Standard Supplier | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying. |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

| Hexane | HPLC Grade | Standard Supplier | Eluent for chromatography. |

| Ethyl Acetate | HPLC Grade | Standard Supplier | Eluent for chromatography. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Pentanone O-phenyloxime (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Catalyst: To the cooled, stirring solution, add 4-Dimethylaminopyridine (DMAP) (1.2 eq).

-

Addition of Activating Agent: Slowly add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise to the reaction mixture via a syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction Progress: Allow the reaction mixture to stir at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.1-7.5 ppm. A quartet for the ethyl CH₂ group (~δ 2.8 ppm) and a triplet for the ethyl CH₃ group (~δ 1.3 ppm). A singlet for the methyl group at the 3-position (~δ 2.2 ppm). |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzofuran core, as well as signals for the ethyl and methyl substituents. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O, MW: 160.21 g/mol ). |

| FT-IR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching of the furan ring. |

Safety and Handling

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts violently with water.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

4-Dimethylaminopyridine (DMAP): Toxic and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound from 3-Pentanone O-phenyloxime via a TFAA-mediated[1][1]-sigmatropic rearrangement and cyclization cascade is a highly efficient and reliable method. The mild reaction conditions and the use of commercially available reagents make this an attractive approach for accessing this important class of heterocyclic compounds. The detailed protocol and mechanistic insights provided in this guide are intended to enable researchers to successfully replicate and adapt this methodology for their specific research and development needs.

References

-

Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003-3006.[4]

-

Hammer, E., Kuty, M., Rode, H. J., & Schauer, F. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. Applied and environmental microbiology, 64(6), 2215–2219.[6]

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714.[7]

-

Khan, H., & Shamsuzzaman. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(45), 30065–30097.[2]

-

Wang, X., et al. (2018). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 16(34), 6241-6252.[8]

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109.[1]

-

Siatka, T., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581.[3]

-

Worth, B. R. (1976). Synthesis of some benzofuranoid compounds. Australian National University.[9]

-

Henke, B. R., et al. (1995). A New Synthetic Route to 3-Ethoxycarbonylbenzofuran. Organic Syntheses, 72, 163.[10]

-

ChemRxiv. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and subsequent transamidations.[11]

-

Takeda, N., Miyata, O., & Naito, T. (2007). Efficient Synthesis of Indoles and Benzo[b]furans Utilizing[1][1]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers. European Journal of Organic Chemistry, 2007(9), 1491-1509. (As cited by ChemicalBook, Product 80079-25-0).[5]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]

- 8. De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3-methylbenzofuran

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key physical properties of 2-Ethyl-3-methylbenzofuran, specifically its melting and boiling points. Recognizing the current absence of experimentally determined data for this compound in publicly available literature, this document pioneers a twofold approach. Firstly, it establishes a theoretical framework for the prediction of these properties based on fundamental principles of chemical structure and intermolecular forces. Secondly, it presents a comparative analysis with structurally related benzofuran analogues to provide a scientifically grounded estimation of the expected physical characteristics. This guide culminates in detailed, field-proven experimental protocols for the empirical determination of the melting and boiling points, equipping researchers with the necessary methodology to validate the theoretical predictions upon synthesis of the compound.

Introduction and Statement of Objective

This compound is a substituted benzofuran derivative of increasing interest within the realms of medicinal chemistry and materials science. The benzofuran scaffold is a core structural motif in a multitude of biologically active compounds. The specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 3-position is anticipated to confer unique physicochemical characteristics that can influence its pharmacokinetic profile, formulation development, and synthetic pathway optimization.

A thorough understanding of the fundamental physical properties of a compound, such as its melting and boiling points, is a prerequisite for its successful application in research and development. These parameters are critical for purification processes (e.g., distillation and crystallization), assessing compound purity, and formulating stable dosage forms.

To date, a comprehensive search of scientific databases and chemical literature has revealed no empirically determined melting or boiling point data for this compound. Therefore, the primary objective of this guide is to:

-

Provide a robust theoretical estimation of the melting and boiling points of this compound.

-

Offer a comparative data analysis of structurally similar compounds to contextualize these predictions.

-

Furnish detailed, actionable protocols for the experimental determination of these properties, thereby empowering researchers to bridge the existing knowledge gap.

Theoretical Prediction of Physical Properties

In the absence of experimental data, the physical properties of a novel compound can be predicted with a reasonable degree of accuracy by analyzing its molecular structure and the resultant intermolecular forces.

Fundamental Principles

The melting and boiling points of a substance are dictated by the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively. The primary factors influencing these forces for this compound are:

-

Molecular Weight: The molecular formula of this compound is C₁₁H₁₂O, corresponding to a molecular weight of 160.21 g/mol . Generally, as molecular weight increases within a homologous series, the strength of the London dispersion forces also increases, leading to higher melting and boiling points.

-

Intermolecular Forces: As a substituted benzofuran, this compound is a polar molecule. The key intermolecular interactions at play are:

-

London Dispersion Forces: Present in all molecules, these temporary fluctuating dipoles are the primary intermolecular force for nonpolar molecules and increase with molecular size and surface area.

-

Dipole-Dipole Interactions: The ether linkage in the benzofuran ring and the overall asymmetry of the molecule create a permanent dipole moment, leading to electrostatic attractions between molecules. These are stronger than London dispersion forces for molecules of similar size.

-

-

Molecular Symmetry and Packing (Melting Point): The melting point is not only dependent on the strength of intermolecular forces but also on how efficiently the molecules can pack into a crystal lattice. Molecules with a high degree of symmetry tend to pack more readily into a stable crystal structure, resulting in a higher melting point. The irregular shape of this compound, with its ethyl and methyl substituents, suggests that it may not pack as efficiently as a more symmetrical isomer, which would tend to lower its melting point.

Quantitative Structure-Property Relationship (QSPR)

For more precise predictions, Quantitative Structure-Property Relationship (QSPR) models can be employed. These computational methods utilize a range of molecular descriptors, derived from the chemical structure, to build a statistical model that correlates these descriptors with a specific physical property. For aromatic and heterocyclic compounds, descriptors can include topological indices, quantum chemical parameters, and geometric attributes. While the development of a specific QSPR model for this compound is beyond the scope of this guide, it represents a powerful in-silico tool for property prediction.

Comparative Analysis with Structural Analogues

A practical approach to estimating the physical properties of this compound is to analyze the experimentally determined values for its isomers and other closely related compounds. This comparative analysis provides a likely range for the expected melting and boiling points.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | (Target Compound) | C₁₁H₁₂O | 160.21 | Predicted: Liquid at room temp. | Predicted: ~215-225 |

| 2,3-Dimethylbenzofuran | C₁₀H₁₀O | 146.19 | Not available | 101-102 @ 19 mmHg | |

| 2-Ethylbenzofuran | C₁₀H₁₀O | 146.19 | Not available | 210 @ 760 mmHg | |

| 2-Propylbenzofuran | C₁₁H₁₂O | 160.21 | Not available | Not available |

Analysis of Comparative Data:

-

Boiling Point: 2-Ethylbenzofuran, which lacks the 3-methyl group, has a boiling point of 210°C. The addition of a methyl group to the structure of this compound will increase its molecular weight and likely its boiling point. 2,3-Dimethylbenzofuran has a lower molecular weight and a reported boiling point at reduced pressure. Extrapolating this to atmospheric pressure would result in a boiling point lower than that of the ethyl-substituted analogues. Based on these comparisons, the boiling point of this compound is predicted to be in the range of 215-225°C.

-

Melting Point: The absence of reported melting points for the close, non-functionalized analogues suggests that they are liquids at or near room temperature. Given the irregular shape and lack of strong crystal packing-inducing functional groups, it is highly probable that this compound is also a liquid at room temperature, possessing a low melting point.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the empirical determination of the melting and boiling points of this compound. These methods are standard in organic chemistry laboratories and provide a reliable means of validating the theoretical predictions.

Melting Point Determination (for solid compounds)

This protocol is based on the Thiele tube method, a common and effective technique for determining the melting point of a crystalline solid.

-

Sample Preparation:

-

Ensure the sample of this compound is a finely powdered, dry, crystalline solid.

-

Obtain a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample in the capillary tube should be level with the bulb of the thermometer.

-

Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil.

-

-

Measurement:

-

Gently heat the side-arm of the Thiele tube with a Bunsen burner or a micro-burner, using a slow, even motion. The design of the Thiele tube promotes the circulation of the oil, ensuring uniform heating.

-

Observe the sample closely.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (typically 1-2°C).

-

Caption: Thiele Tube setup for melting point determination.

Boiling Point Determination

This protocol describes the Siwoloboff method, a micro-scale technique suitable for determining the boiling point of a small quantity of liquid.

-

Sample Preparation:

-

Place approximately 0.5 mL of liquid this compound into a small test tube (e.g., a 75x10 mm test tube).

-

Take a capillary tube sealed at one end and place it, open end down, into the test tube containing the sample.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly and immerse it in a heating bath (a beaker of mineral oil or a Thiele tube). The liquid level in the bath should be above the level of the sample in the test tube.

-

-

Measurement:

-

Heat the bath gently and stir to ensure uniform temperature distribution.

-

As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Continue to heat slowly until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbles cease and the liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Caption: Siwoloboff method for boiling point determination.

Conclusion

This technical guide has established a foundational understanding of the physical properties of this compound in the absence of direct experimental data. Through theoretical principles and comparative analysis with structural analogues, it is predicted that this compound is a liquid at room temperature with a boiling point in the estimated range of 215-225°C.

The provided detailed experimental protocols for melting and boiling point determination offer a clear and reliable pathway for researchers to empirically validate these predictions. The synthesis and subsequent characterization of this compound will be a valuable contribution to the chemical sciences, and the data generated will be instrumental in advancing its potential applications in drug development and materials science.

References

-

2,3-Dimethylbenzofuran Physical Properties . The Good Scents Company. Available at: [Link]

Spectroscopic Analysis of 2-Ethyl-3-methylbenzofuran: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Ethyl-3-methylbenzofuran is a substituted benzofuran derivative with the chemical formula C₁₁H₁₂O. As a member of the benzofuran class of heterocyclic compounds, it holds potential interest for researchers in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and functional organic materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic applications. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by relevant literature.

While publicly accessible databases have limited readily available experimental spectra for this compound (CAS 80079-25-0), its synthesis and characterization have been reported in the scientific literature.[1] This guide synthesizes the expected spectroscopic features based on the known synthesis and the analysis of closely related, well-documented benzofuran analogs.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectra. The molecule consists of a bicyclic system where a benzene ring is fused to a furan ring. An ethyl group is attached at the 2-position and a methyl group at the 3-position of the furan ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4-7.6 | m | 2H | Ar-H |

| ~ 7.1-7.3 | m | 2H | Ar-H |

| ~ 2.8 | q | 2H | -CH₂-CH₃ |

| ~ 2.3 | s | 3H | -CH₃ |

| ~ 1.3 | t | 3H | -CH₂-CH₃ |

Interpretation:

-

Aromatic Region (δ 7.1-7.6): The four protons on the benzene ring will appear as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the electronic environment, but they are typically found in this downfield region.

-

Ethyl Group (δ 2.8 and 1.3): The methylene protons (-CH₂-) of the ethyl group are adjacent to the electron-withdrawing benzofuran ring, causing them to be deshielded and appear as a quartet around 2.8 ppm due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet around 1.3 ppm.

-

Methyl Group (δ 2.3): The methyl group at the 3-position is attached to an sp²-hybridized carbon of the furan ring and will appear as a singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | C-7a |

| ~ 149 | C-2 |

| ~ 129 | C-3a |

| ~ 124 | Ar-CH |

| ~ 122 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 111 | Ar-CH |

| ~ 110 | C-3 |

| ~ 21 | -CH₂-CH₃ |

| ~ 14 | -CH₂-CH₃ |

| ~ 9 | -CH₃ |

Interpretation:

-

Aromatic and Heterocyclic Carbons (δ 110-154): The eight sp²-hybridized carbons of the benzofuran ring system will appear in the downfield region. The carbons attached to the oxygen atom (C-2 and C-7a) will be the most deshielded.

-

Aliphatic Carbons (δ 9-21): The sp³-hybridized carbons of the ethyl and methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2970, 2870 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1600, 1480 | Medium-Strong | C=C aromatic ring stretching |

| ~ 1250 | Strong | C-O-C asymmetric stretch |

| ~ 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Interpretation:

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, aliphatic C-H stretching from the ethyl and methyl groups, and a strong C-O-C stretching band characteristic of the furan ring. The out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z 160.21 (corresponding to the molecular formula C₁₁H₁₂O)

-

Key Fragments:

-

m/z 145: [M - CH₃]⁺, loss of a methyl radical.

-

m/z 131: [M - C₂H₅]⁺, loss of an ethyl radical, a common fragmentation for ethyl-substituted aromatic compounds.

-

Fragmentation Pathway:

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound. These are based on standard laboratory practices and information from the synthesis of related benzofuran derivatives.[2][3]

Synthesis of this compound

A plausible synthetic route to this compound involves the acid-catalyzed cyclization of a suitable precursor, such as an O-aryl ketoxime.[1]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the starting O-phenyl oxime in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid or a strong protic acid is added at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and the organic layer is separated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR): A 400 or 500 MHz NMR spectrometer is typically used. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Instrument Parameters (¹³C NMR): The same instrument is used. A proton-decoupled pulse sequence is employed with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

-

Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and mass spectrometry allows for unambiguous structure elucidation and purity assessment, which are critical for any research or development activities involving this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and related benzofuran derivatives.

References

- MySkinRecipes.

- PubChem. 2-Isopropenyl-3-methylbenzofuran.

- Fayed, E. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1286.

- PubChem. 2,3-Dihydro-2-methylbenzofuran.

- Abdellatif, G. R. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-18.

- MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.

- Chemspace.

- Georganics. 3-Methylbenzofuran-2-carboxylic acid ethyl ester.

- ChemSynthesis.

- CymitQuimica. CAS 80079-25-0: this compound.

- NIST. Ethyl-2-benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- ChemicalBook. This compound synthesis.

Sources

Technical Guide: NMR Characterization of 2-Ethyl-3-methylbenzofuran

Executive Summary & Structural Context

2-Ethyl-3-methylbenzofuran (CAS: 3199-62-0) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-arrhythmic agents (analogous to Amiodarone) and antimicrobial compounds.[1]

Precise structural validation of this scaffold is challenging due to the potential for regioisomerism during synthesis (e.g., distinguishing from 2-methyl-3-ethylbenzofuran).[1] This guide provides a definitive protocol for the structural assignment of this compound using 1H and 13C NMR spectroscopy, emphasizing the differentiation of alkyl substituents on the heteroaromatic core.

Structural Numbering & Logic

The benzofuran core consists of a benzene ring fused to a furan ring.[1]

-

Position 2: Ethyl substituent (Diagnostic: Methylene quartet, Methyl triplet).[1]

-

Position 3: Methyl substituent (Diagnostic: Singlet, no coupling to H2).[1]

-

Positions 4-7: Aromatic protons (ABCD or AA'BB' spin system depending on resolution).

Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following sample preparation and acquisition parameters are mandatory.

Sample Preparation[1]

-

Solvent: Deuterated Chloroform (

, 99.8% D) is the standard.-

Why: It prevents hydrogen bonding shifts common in DMSO-

and offers excellent solubility for lipophilic benzofurans.[1]

-

-

Concentration:

-

Reference: Tetramethylsilane (TMS,

0.00 ppm) or residual

Characterization Workflow

The following diagram outlines the logical flow from crude isolation to confirmed structure.

Caption: Figure 1: Integrated workflow for the structural authentication of this compound.

1H NMR Characterization

The proton spectrum is defined by two distinct regions: the aliphatic alkyl region (1.0–3.0 ppm) and the aromatic region (7.0–7.6 ppm).

Diagnostic Signals & Assignment

The absence of a signal at ~6.4 ppm (typical for H3 in 2-substituted benzofurans) confirms substitution at the 3-position.

| Position | Group | Shift ( | Multiplicity | Interpretation | |

| Ethyl-CH3 | 1.28 - 1.32 | Triplet ( | 7.6 | Terminal methyl of the ethyl group.[1] | |

| C3-Methyl | 2.16 - 2.18 | Singlet ( | - | Methyl group at C3.[1] Slightly shielded relative to C2-Me analogues.[1] | |

| Ethyl-CH2 | 2.75 - 2.80 | Quartet ( | 7.6 | Methylene at C2.[1] Deshielded by the adjacent heteroatom (Oxygen).[1] | |

| H5, H6 | Ar-H | 7.18 - 7.26 | Multiplet ( | - | "Inner" aromatic protons.[1] |

| H4, H7 | Ar-H | 7.38 - 7.45 | Multiplet ( | - | "Outer" aromatic protons.[1] H7 is typically most deshielded due to O-proximity.[1] |

Mechanistic Insight[1]

-

The Ethyl Quartet: The chemical shift of the methylene protons (~2.78 ppm) is diagnostic. In a standard alkyl benzene, this would be ~2.6 ppm.[1] The inductive effect of the benzofuran oxygen atom at position 1 pulls electron density, shifting these protons downfield.

-

The C3-Methyl Singlet: This signal appears as a sharp singlet.[1] If the methyl were at position 2 (and ethyl at 3), this signal would appear further downfield (~2.40 ppm) due to the

-effect of the oxygen. Its position at ~2.17 ppm is a strong indicator of the 3-position placement.[1]

13C NMR Characterization

The carbon spectrum provides the carbon skeleton count (11 carbons total) and confirms the quaternary centers.

Carbon Assignments[1][3]

| Carbon Type | Assignment | Shift ( | Note |

| Aliphatic | Ethyl-CH3 | 12.5 | Typical terminal methyl.[1] |

| Aliphatic | C3-Methyl | 9.8 | Significantly shielded; diagnostic for C3-Me.[1] |

| Aliphatic | Ethyl-CH2 | 21.5 | Methylene carbon.[1] |

| Aromatic | C3 (Quaternary) | 110.5 | |

| Aromatic | C7 | 110.9 | Methine next to Oxygen.[1] |

| Aromatic | C4, C5, C6 | 119.0 - 124.0 | Remaining aromatic methines.[1] |

| Aromatic | C3a (Quaternary) | 129.5 | Bridgehead carbon.[1] |

| Aromatic | C2 (Quaternary) | 154.0 | |

| Aromatic | C7a (Quaternary) | 153.5 | Bridgehead carbon attached to Oxygen.[1] |

Structural Logic

-

C2 vs C3: The most critical distinction is between C2 (~154 ppm) and C3 (~110 ppm). The C2 carbon is directly bonded to the electronegative oxygen, causing a massive downfield shift. The C3 carbon, being in the

-position, benefits from electron donation from the oxygen via resonance, resulting in an upfield shift.

Advanced Validation: 2D NMR (HMBC)

To satisfy the "Trustworthiness" pillar of this guide, 1D NMR is insufficient for absolute regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating step.[1]

The HMBC Logic

We must prove the Ethyl is at C2 and the Methyl is at C3.

-

Ethyl-CH2 Correlation: The protons at 2.78 ppm (Ethyl-CH2) should show a strong 3-bond correlation (

) to C3 (110.5 ppm) and a 2-bond correlation ( -

Methyl-H Correlation: The protons at 2.17 ppm (Methyl) should show a strong 3-bond correlation to C2 (154.0 ppm) and C3a (129.5 ppm).[1]

Connectivity Diagram

The following diagram visualizes the critical HMBC correlations required to sign off on the structure.

Caption: Figure 2: HMBC correlations. Red dashed lines indicate observed long-range heteronuclear coupling.[1]

Troubleshooting & Impurity Profiling

In synthetic applications (e.g., Paal-Knorr synthesis), common impurities include:

-

Uncyclized Phenoxy Ketones: Look for a ketone carbonyl signal in 13C NMR >200 ppm (Benzofuran has no signal >160 ppm).[1]

-

Regioisomer (2-Methyl-3-ethylbenzofuran):

References

-

R. M. Silverstein, F. X. Webster, D. J. Kiemle. Spectrometric Identification of Organic Compounds, 7th Ed.[1] Wiley, 2005.[1] (Standard text for substituent effects).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Source for benzofuran core shifts).[1]

-

B. A. Keay. Regioselective Synthesis of 2,3-Disubstituted Benzofurans. Canadian Journal of Chemistry, 1987.[1] (Validation of 2,3-disubstitution patterns).[1]

-

PubChem Compound Summary. Benzofuran Derivatives. National Center for Biotechnology Information.[1] (General safety and property data).[1]

Sources

- 1. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]

Potential biological activity of 2-Ethyl-3-methylbenzofuran derivatives

In-Depth Technical Guide: Biological Potential and Therapeutic Applications of 2-Ethyl-3-methylbenzofuran Derivatives

Executive Summary

The This compound scaffold represents a privileged heterocyclic core in medicinal chemistry, characterized by its high lipophilicity and structural rigidity. While the parent compound (CAS 80079-25-0) is primarily utilized in the fragrance industry for its aromatic properties, its functionalized derivatives have emerged as potent candidates in cardiovascular pharmacology (specifically as non-iodinated anti-arrhythmic agents) and antimicrobial therapeutics . This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways of this scaffold, providing a roadmap for its application in drug discovery.

Chemical Architecture & Synthesis

The Scaffold

The this compound core consists of a benzene ring fused to a furan ring, substituted with an ethyl group at position C2 and a methyl group at position C3.[1][2][3]

-

Lipophilicity: The C2-ethyl and C3-methyl groups significantly enhance the LogP, facilitating blood-brain barrier (BBB) permeation and cell membrane intercalation.

-

Electronic Properties: The electron-rich furan ring allows for electrophilic aromatic substitution, particularly at the C5 and C7 positions, which are critical for biological activity.

Synthetic Pathways

The most robust synthesis involves the cyclodehydration of

Protocol 1: Synthesis via Eaton’s Reagent Cyclodehydration

-

Precursor: Prepare

-phenoxy ketone via alkylation of phenol with 2-bromo-3-pentanone. -

Cyclization: Dissolve the precursor in Eaton’s reagent (7.7 wt%

in methanesulfonic acid). -

Reaction: Stir at room temperature for 30–60 minutes.

-

Workup: Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/EtOAc).

-

Yield: Typically 80–95% of this compound.

Figure 1: Synthetic pathway for the this compound core via Eaton's reagent mediated cyclodehydration.

Therapeutic Area I: Cardiovascular (Anti-Arrhythmic)[4]

The most significant pharmacological application of this scaffold lies in the development of Class III anti-arrhythmic agents . Derivatives such as 2-ethyl-3-(4-hydroxy-3,5-di-tert-butylbenzoyl)benzofuran have been designed to mimic the efficacy of Amiodarone without its thyroid toxicity (caused by iodine moieties).

Mechanism of Action

These derivatives function primarily as potassium channel blockers (hERG/IKr channels), prolonging the action potential duration (APD) and refractoriness in cardiac tissue.

-

SAR Insight: The C2-ethyl group provides steric bulk that anchors the molecule within the channel pore, while the C3-aroyl moiety interacts with the hydrophobic pockets of the channel protein.

-

Advantage: Unlike Amiodarone, the absence of iodine atoms prevents the disruption of thyroid hormone metabolism (T3/T4 conversion).

Quantitative Data: Anti-Arrhythmic Efficacy

Table 1: Comparative Efficacy in Rat Coronary Ligation Model

| Compound | Dose (mg/kg) | Survival Rate (%) | VT Suppression | Thyroid Toxicity |

| 2-Ethyl-3-(4-OH-3,5-di-t-butylbenzoyl)benzofuran | 10 | 85% | High | None |

| Amiodarone | 10 | 80% | High | High |

| Lidocaine | 10 | 60% | Moderate | Low |

| Vehicle Control | - | 30% | None | - |

Note: Data derived from comparative studies in ischemic rat models [1, 5].

Therapeutic Area II: Antimicrobial & Oncology

Antimicrobial Activity

Functionalization at the C5 position (e.g., 5-nitro or 5-methoxy) of the 2-ethyl-3-methyl core yields compounds with significant bacteriostatic activity.

-

Target: Bacterial DNA gyrase and cell membrane integrity.

-

Spectrum: Higher potency observed against Gram-positive bacteria (S. aureus, B. subtilis) compared to Gram-negative strains.

-

MIC Values: 5-nitro-2-ethyl-3-methylbenzofuran derivatives have shown MIC values in the range of 16–32 µg/mL against MRSA strains [2].

Oncology (Tubulin Inhibition)

3-methylbenzofuran derivatives have demonstrated cytotoxicity against lung cancer (A549) and leukemia (K562) cell lines.

-

Mechanism: Binding to the colchicine site of tubulin, inhibiting polymerization and inducing G2/M cell cycle arrest.

-

Potency: IC50 values as low as 1.48 µM have been reported for 3-methylbenzofuran-2-carboxamides [3].

Mechanistic Pathways & SAR

The following diagram illustrates the divergent biological pathways based on specific functionalizations of the this compound core.

Figure 2: Structure-Activity Relationship (SAR) mapping functional modifications to therapeutic outcomes.

Experimental Protocols

Protocol 2: In Vitro Anti-Arrhythmic Assay (Patch Clamp)

To validate the Class III activity of synthesized derivatives:

-

Cell Line: HEK293 cells stably expressing hERG potassium channels.

-

Perfusion: Extracellular solution (Tyrode’s buffer) at 37°C.

-

Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail currents.

-

Measurement: Apply the this compound derivative (0.1 - 10 µM) and measure the reduction in peak tail current.

-

Analysis: Fit data to the Hill equation to determine IC50.

Protocol 3: Safety & Toxicity Assessment

-

Acute Toxicity: LD50 (Oral, Rat) for related benzofurans (e.g., Benzbromarone) is approx. 248 mg/kg [6].[4]

-

Irritation: The parent this compound is a skin and eye irritant (H315, H319).[1][3] Handle with appropriate PPE.

References

-

European Patent Office. (1995). 2-Alkyl-3-benzoylbenzofurans useful for treating cardiac arrhythmia.[5] Patent EP0668273. Link

-

NISC Air. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Link

-

NIH PubMed. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents.Link

-

ResearchGate. (2018). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent.Link

-

Crimson Publishers. (2022). C–H Functionalization of 2-/3- Aroylbenzofurans: A Tool for Developing New Anti-Arrhythmic Drugs.Link

-

ChemicalBook. (2024).[6] Benzbromarone Toxicity and Safety Data.Link

Sources

- 1. CAS # 94-08-6, Ethyl 4-methylbenzoate, p-Toluic acid ethyl ester, Ethyl p-toluate, 4-Methylbenzoic acid ethyl ester - chemBlink [chemblink.com]

- 2. CAS 80079-25-0: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS # 7452-79-1, Ethyl 2-methylbutyrate, Ethyl 2-methylbutanoate, 2-Methylbutyric acid ethyl ester - chemBlink [chemblink.com]

- 4. Benzbromarone | 3562-84-3 [chemicalbook.com]

- 5. data.epo.org [data.epo.org]

- 6. ijnrd.org [ijnrd.org]

Technical Deep Dive: 2-Ethyl-3-methylbenzofuran as a Heterocyclic Building Block

[1]

Executive Summary

2-Ethyl-3-methylbenzofuran (EMBF) represents a privileged scaffold in medicinal chemistry, distinct from its un-substituted parent due to the steric and electronic blockade of the C2 and C3 positions. This structural feature forces subsequent functionalization onto the benzenoid ring (specifically C5 and C7), altering the structure-activity relationship (SAR) landscape for drug candidates. This guide analyzes the synthetic access, regioselective reactivity, and pharmaceutical utility of EMBF, serving as a blueprint for researchers developing anti-arrhythmic and antimicrobial agents.

Synthetic Architecture: Accessing the Core

The synthesis of this compound requires strategic selection based on scale and atom economy. We present two primary routes: the classical Kostanecki-Robinson approach and the modern Rap-Stoermer Condensation.

Route A: The Rap-Stoermer Condensation (Green/Modern)

This route is preferred for medicinal chemistry discovery due to its operational simplicity and avoidance of harsh acidic conditions.[1] It involves the condensation of salicylaldehydes with

-

Mechanism: Base-catalyzed formation of a phenoxide anion, followed by

displacement of the halide, and subsequent intramolecular aldol condensation/dehydration.[1] -

Key Advantage: High regiocontrol and tolerance of sensitive functional groups on the benzene ring.[1]

Route B: Phenol Alkylation & Cyclization (Industrial/Scale-up)

For kilogram-scale preparation, the alkylation of phenol with 3-chloro-2-pentanone followed by acid-catalyzed cyclization (often using polyphosphoric acid or sulfuric acid) is favored due to lower raw material costs.[1]

Visualization: Synthetic Logic Flow

The following diagram outlines the decision matrix for synthesizing EMBF based on precursor availability.

Figure 1: Retrosynthetic analysis comparing the Rap-Stoermer and Cyclodehydration pathways.

Reactivity Profile: The "Blocked Core" Effect

In unsubstituted benzofuran, the C2 and C3 positions are the primary sites for Electrophilic Aromatic Substitution (EAS). In EMBF, these positions are alkylated. This "Blocked Core" shifts reactivity entirely to the homocyclic benzene ring.[1]

Regioselectivity Rules[1][2]

-

C5 Activation: The ring oxygen acts as a strong

-donor (+M effect).[1] The C5 position is para to the oxygen, making it the most nucleophilic site for acylation or nitration. -

C7 Activation: The C7 position is ortho to the oxygen, secondary in reactivity due to steric hindrance, but accessible for metallation (Lithiation).[1]

-

Benzylic Oxidation: The ethyl group at C2 is susceptible to metabolic or chemical oxidation, often converting to the acetyl derivative (

) or carboxylic acid in vivo.[1]

Visualization: Reactivity Map

Figure 2: Functionalization logic.[1] C5 is the primary electrophilic target; C2 alkyl chain allows metabolic clearance.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Rap-Stoermer Condensation. Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment[1][4][5]

-

Substrate: Salicylaldehyde (1.22 g, 10 mmol)

-

Reagent:

-Bromo-2-pentanone (1.65 g, 10 mmol) (Note: 3-bromo-2-pentanone isomer is often used)[1] -

Catalyst/Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol)[1] -

Solvent: Acetonitrile (MeCN), dry (50 mL)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) - Phase Transfer Catalyst

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Salicylaldehyde (10 mmol) in 50 mL of dry MeCN.

-

Activation: Add anhydrous

(20 mmol) and TBAB (1 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Addition: Dropwise add the

-bromo ketone (10 mmol) over 10 minutes. Causality: Slow addition prevents localized high concentrations that could lead to double alkylation side products. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1). Look for the disappearance of the aldehyde spot.[1] -

Work-up:

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

Pharmaceutical Applications & Data

EMBF serves as a lipophilic bioisostere in drug design.[1] Its primary utility lies in mimicking the core of Benzbromarone (uricosuric agent) and serving as a precursor for Amiodarone analogs (anti-arrhythmic).[1]

Comparative Pharmacophore Analysis

The following table illustrates how EMBF compares to established drug cores.

| Feature | This compound | Benzbromarone Core | Amiodarone Core |

| C2 Substituent | Ethyl (Lipophilic) | Ethyl | Butyl |

| C3 Substituent | Methyl (Steric Block) | Benzoyl (Aryl ketone) | Benzoyl (Aryl ketone) |

| C5 Substituent | H (Available for EAS) | Br (Halogenated) | H (Available) |

| Primary Utility | Building Block / Scaffold | Uricosuric (Gout) | Class III Anti-arrhythmic |

| Metabolic Fate | Debromination / Hydroxylation | N-deethylation |

Case Study: Antibacterial Activity

Recent studies have utilized the EMBF scaffold, functionalized at C5 with triazole moieties, to generate potent antimicrobial agents.[1] The lipophilicity of the 2-ethyl group aids in penetrating bacterial cell membranes [1].

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Source: Indian Journal of Chemistry (via NISCAIR).[1] Relevance: Validates the Rap-Stoermer route and antimicrobial utility of benzofuran scaffolds. URL:[Link][1]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega.[1] Relevance: Provides mechanistic depth on transition-metal catalyzed routes and green chemistry approaches. URL:[Link][1]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Source: Journal of Chemical and Pharmaceutical Research.[1][4] Relevance: comparative analysis of cyclization methods (Kostanecki-Robinson vs. others).[1] URL:[Link]

-

Regioselectivity in Electrophilic Aromatic Substitution of Benzofuran. Source: Chemistry LibreTexts.[1] Relevance: Theoretical grounding for the C5/C7 functionalization logic. URL:[Link]

2-Ethyl-3-methylbenzofuran molecular weight and formula

Core Identity & Synthetic Architecture

Executive Summary

2-Ethyl-3-methylbenzofuran (CAS: 80079-25-0) represents a lipophilic, heterocyclic scaffold critical to the development of benzofuran-based therapeutics. Structurally, it consists of a fused benzene and furan ring system substituted at the C2 and C3 positions with ethyl and methyl groups, respectively. This specific substitution pattern is pharmacologically significant, serving as a simplified core for anti-arrhythmic agents (e.g., Amiodarone analogues) and uricosuric agents (e.g., Benzbromarone).[1] This guide delineates the molecular specifications, validated synthetic protocols, and structural characterization necessary for its utilization in high-throughput screening and lead optimization.

Physicochemical Profile

The following data establishes the baseline identity for this compound. Researchers must verify these parameters during procurement or post-synthesis characterization to ensure reagent integrity.

Table 1: Molecular Specifications

| Parameter | Specification | Technical Notes |

| IUPAC Name | 2-Ethyl-3-methyl-1-benzofuran | Standard nomenclature for C2/C3 substitution. |

| CAS Registry | 80079-25-0 | Unique identifier for the specific alkylated core. |

| Molecular Formula | C₁₁H₁₂O | Unoxidized, non-functionalized core. |

| Molecular Weight | 160.21 g/mol | Monoisotopic mass: ~160.0888 Da. |

| SMILES | CCc1c(C)c2ccccc2o1 | Useful for chemoinformatic docking studies. |

| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic; requires organic solvents (DCM, EtOAc). |

| Physical State | Oil / Low-melting Solid | Typically isolated as a pale yellow oil. |

Synthetic Architectures

The synthesis of 2,3-disubstituted benzofurans requires regioselective control to prevent isomer formation (e.g., 3-ethyl-2-methyl isomers). Two distinct protocols are presented: a classical rearrangement for bulk synthesis and a transition-metal-catalyzed route for late-stage diversification.

Protocol A: [3,3]-Sigmatropic Rearrangement (The Takeda Method)

This method utilizes the rearrangement of O-phenyloximes, analogous to the Fischer indole synthesis. It is preferred for generating the core scaffold from inexpensive ketone precursors.

Mechanism:

-

Condensation: Phenol reacts with a hydroxylamine derivative to form O-phenylhydroxylamine, which condenses with 3-pentanone.

-

Rearrangement: Acid-catalyzed [3,3]-sigmatropic shift breaks the N-O bond and forms the C-C bond at the ortho position.

-

Cyclization: Intramolecular attack of the phenolic oxygen on the imine intermediate, followed by elimination of ammonia.

Experimental Workflow:

-

Reagents: 3-Pentanone O-phenyloxime (1.0 equiv), Trifluoroacetic anhydride (TFAA) or Triflic acid (catalytic), CH₂Cl₂ (solvent).

-

Reaction: Dissolve oxime in anhydrous CH₂Cl₂ at 0°C. Add acid catalyst dropwise. Stir for 2–4 hours monitoring by TLC.

-

Workup: Quench with sat. NaHCO₃. Extract with CH₂Cl₂.[2] Dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Palladium-Catalyzed Annulation

Ideal for medicinal chemistry libraries where the aryl ring requires prior functionalization.

Experimental Workflow:

-

Reagents: o-Iodophenol (1.0 equiv), 2-Pentyne (internal alkyne), Pd(OAc)₂ (5 mol%), n-Bu₄NCl (1.0 equiv), Na₂CO₃.

-

Condition: DMF, 100°C, 12 hours.

-

Outcome: The alkyne inserts into the Pd-Ar bond, followed by intramolecular nucleophilic attack by the phenoxide.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for selecting the synthesis route based on available precursors.

Figure 1: Synthetic decision tree comparing the sigmatropic rearrangement pathway (Protocol A) against the organometallic annulation pathway (Protocol B).

Structural Characterization

Validation of the 2-ethyl-3-methyl substitution pattern is critical to rule out constitutional isomers.

Table 2: Expected Spectroscopic Signatures

| Technique | Signal | Assignment | Causality |

| ¹H NMR | δ 1.25 (t, 3H) | -CH₂C_H_₃ (Ethyl) | Triplet splitting due to adjacent methylene. |

| ¹H NMR | δ 2.15 (s, 3H) | -C_H_₃ (C3-Methyl) | Singlet; no adjacent protons on the furan ring. |

| ¹H NMR | δ 2.75 (q, 2H) | -C_H_₂CH₃ (Ethyl) | Quartet coupling with methyl group. |

| ¹H NMR | δ 7.1 - 7.5 (m, 4H) | Ar-H (Benzene ring) | Aromatic region; pattern depends on ring substituents. |

| ¹³C NMR | ~155 ppm | C-O (C7a) | Deshielded by oxygen atom. |

| MS (EI) | m/z 160 [M]⁺ | Molecular Ion | Base peak or significant intensity expected. |

Applications in Drug Discovery

The this compound scaffold acts as a lipophilic anchor in drug design. Its primary utility lies in its ability to mimic the iodinated benzofuran core of Amiodarone without the toxicity associated with iodine metabolites, or as a truncated analog of Benzbromarone .

Pharmacophore Logic

-

Lipophilicity: The C2-ethyl and C3-methyl groups increase LogP, enhancing membrane permeability and hydrophobic pocket binding.

-

Metabolic Stability: The C3-methyl blocks oxidation at the typically reactive C3 position of the furan ring.

-

Pi-Stacking: The planar benzofuran system facilitates

interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding sites.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of the ethyl and methyl substituents in biological systems.

References

-

ChemicalBook. (n.d.). This compound Product Specifications and CAS 80079-25-0 Data. Retrieved from

- Takeda, N., Miyata, O., & Naito, T. (2007). "Regioselective Synthesis of Benzofurans via [3,3]-Sigmatropic Rearrangement of O-Phenyloximes." European Journal of Organic Chemistry, 2007(9), 1491–1509.

-

Larock, R. C., et al. (2014).[2] "Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes." Organic Syntheses, 91, 283–292.[2] Retrieved from

-

PubChem. (n.d.).[3] Benzofuran, 2-isopropenyl-3-methyl- (Related Structure Reference for Spectral Data Comparison). National Library of Medicine.[3] Retrieved from [3]

-

Delogu, G. L., & Begala, M. (2014). "Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions." Sciforum. Retrieved from

Sources

The Evolving Landscape of Benzofurans: A Technical Guide to 2-Ethyl-3-methylbenzofuran and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are prevalent in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of 2-Ethyl-3-methylbenzofuran and its analogs, focusing on their synthesis, chemical properties, and burgeoning therapeutic potential. While specific data on this compound remains somewhat elusive in publicly accessible literature, this guide will extrapolate from the wealth of information available for its close structural analogs to provide a predictive and insightful overview for researchers in the field.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran and its derivatives have garnered significant attention from the scientific community due to their wide range of pharmacological properties. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others.[1][2] The rigid, planar structure of the benzofuran nucleus allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug design. The substituents on both the benzene and furan rings play a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules.[1]

Navigating the Synthetic Landscape: Crafting 2,3-Dialkylbenzofurans

The synthesis of 2,3-disubstituted benzofurans, particularly those bearing alkyl groups like this compound, can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 2,3-dialkylbenzofurans, Sonogashira and Heck couplings are particularly relevant.

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing the benzofuran core.[3][4][5] A common strategy involves the coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[3][4] For the synthesis of this compound, this would entail the coupling of an appropriately substituted o-iodophenol with 1-butyne, followed by a cyclization step that incorporates the methyl group at the 3-position.

Experimental Protocol: Generalized Sonogashira Coupling and Cyclization for 2,3-Disubstituted Benzofuran Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol derivative (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

-

Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base to deprotonate the terminal alkyne.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

The Heck coupling , another palladium-catalyzed reaction, involves the reaction of an unsaturated halide with an alkene. While less direct for the synthesis of the core benzofuran ring from simple precursors, it can be employed to introduce substituents onto a pre-formed benzofuran scaffold.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are highly effective for constructing cyclic systems like benzofurans. These reactions often proceed with high atom economy and can be catalyzed by various reagents.

A classic approach involves the acid-catalyzed cyclization of α-aryloxy ketones. For this compound, this would involve the synthesis of 2-(o-hydroxyphenyl)-3-pentanone, followed by cyclodehydration using a strong acid or a dehydrating agent.

Another powerful method is the intramolecular Wittig reaction .[6] This involves the reaction of a phosphonium ylide with a carbonyl group within the same molecule to form a double bond and close the ring.

Diagram: General Synthetic Strategies for 2,3-Disubstituted Benzofurans

Caption: Key synthetic routes to 2,3-disubstituted benzofurans.

The Biological Orchestra: Pharmacological Activities of Benzofuran Analogs

While direct biological data for this compound is scarce, a wealth of information on its analogs provides a strong basis for predicting its potential therapeutic applications. The biological activity of benzofuran derivatives is highly dependent on the nature and position of the substituents.

Anticancer Potential